Methyl 4-(isobutylthio)benzoate
Overview
Description
Methyl 4-(isobutylthio)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a methyl ester group attached to a benzene ring, which is further substituted with an isobutylthio group at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-(isobutylthio)benzoate can be synthesized through several methods. One common approach involves the esterification of 4-(isobutylthio)benzoic acid with methanol in the presence of an acidic catalyst. The reaction typically requires refluxing the mixture to achieve the desired esterification.
Another method involves the nucleophilic substitution of methyl 4-bromobenzoate with isobutylthiol. This reaction is usually carried out in the presence of a base such as potassium carbonate, which facilitates the substitution process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as zirconium or titanium-based catalysts, can also be employed to improve the reaction rates and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(isobutylthio)benzoate undergoes various chemical reactions, including:
Oxidation: The isobutylthio group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group or the isobutylthio group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride or sodium borohydride are frequently used reducing agents.
Substitution: Bases such as potassium carbonate or sodium hydride are often used to facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding alcohols.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 4-(isobutylthio)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals
Mechanism of Action
The mechanism by which methyl 4-(isobutylthio)benzoate exerts its effects depends on its chemical interactions with target molecules. For instance, in biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The isobutylthio group can enhance the lipophilicity of the molecule, facilitating its interaction with hydrophobic pockets in proteins .
Comparison with Similar Compounds
Similar Compounds
Methyl benzoate: Lacks the isobutylthio group, making it less lipophilic.
Methyl 4-methylbenzoate: Substituted with a methyl group instead of an isobutylthio group.
Methyl 4-ethylbenzoate: Contains an ethyl group instead of an isobutylthio group.
Uniqueness
Methyl 4-(isobutylthio)benzoate is unique due to the presence of the isobutylthio group, which imparts distinct chemical properties such as increased lipophilicity and potential for specific biological interactions. This makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
methyl 4-(2-methylpropylsulfanyl)benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2S/c1-9(2)8-15-11-6-4-10(5-7-11)12(13)14-3/h4-7,9H,8H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJVFWWGEIDGJDI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CSC1=CC=C(C=C1)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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